molecular formula C7H7NO4S B3196164 Methyl 3-methyl-5-nitrothiophene-2-carboxylate CAS No. 956118-35-7

Methyl 3-methyl-5-nitrothiophene-2-carboxylate

Cat. No.: B3196164
CAS No.: 956118-35-7
M. Wt: 201.2 g/mol
InChI Key: PIDXYSDTCFNLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5-nitrothiophene-2-carboxylate (CAS 956118-35-7) is a high-value nitrothiophene derivative serving as a versatile chemical building block in organic synthesis and drug discovery. Its molecular formula is C7H7NO4S, with a molecular weight of 201.20 g/mol . The compound features both an electron-withdrawing nitro group and a carboxylate ester on the thiophene ring, a configuration that makes it a key intermediate for the synthesis of more complex heterocyclic systems. Research indicates that thiophene rings undergo preferential electrophilic substitution at the alpha-position, which helps explain the reactivity and utility of such scaffolds . This compound is of significant interest in medicinal chemistry research. Nitrothiophene carboxamides, which are structurally related, have been identified as a novel class of narrow-spectrum antibacterial agents acting as prodrugs. These prodrugs are selectively activated by specific bacterial nitroreductases (NfsA and NfsB) in pathogens like E. coli , Saligella , and Salmonella , leading to their bactericidal activity . Furthermore, structurally similar nitrothiophene compounds have been explored as potential inhibitors of serine proteases like human leukocyte elastase (HLE), an enzyme implicated in inflammatory conditions such as chronic bronchitis and rheumatoid arthritis . Researchers value this compound as a critical starting point for developing potent bioactive molecules. For laboratory handling, the product should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-5-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDXYSDTCFNLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Retrosynthetic Analysis of Methyl 3-methyl-5-nitrothiophene-2-carboxylate

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical final step is an electrophilic aromatic substitution. Disconnecting the C-NO₂ bond reveals the precursor molecule, Methyl 3-methylthiophene-2-carboxylate. This transformation corresponds to a nitration reaction, a common method for functionalizing aromatic rings.

Further deconstruction of the thiophene (B33073) precursor can be envisioned through several established thiophene ring-forming reactions. The analysis points towards acyclic precursors that contain the requisite carbon skeleton and heteroatoms. For instance, a disconnection of the thiophene ring could lead back to precursors suitable for a Gewald, Fiesselmann, or Paal-Knorr type synthesis, where the methyl and carboxylate groups are strategically placed on the starting materials to ensure the desired 2,3-disubstitution pattern in the resulting thiophene. This approach highlights the two main challenges in the synthesis: the regioselective formation of the 2,3-disubstituted thiophene ring and the subsequent regioselective nitration at the C5 position.

Direct Synthesis Approaches

The forward synthesis of this compound is strategically divided into the formation of the thiophene ring system followed by its nitration.

The construction of the thiophene nucleus is a pivotal step, with several methods available for synthesizing substituted thiophenes. derpharmachemica.com The choice of method is dictated by the availability of starting materials and the need for specific regiochemical outcomes.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. derpharmachemica.compharmaguideline.com The structure of the 1,4-dicarbonyl precursor directly dictates the substitution pattern of the resulting thiophene.

Fiesselmann Thiophene Synthesis : This is a versatile method that involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones. derpharmachemica.com This approach is particularly useful for creating highly functionalized thiophenes with specific substitution patterns.

Gewald Aminothiophene Synthesis : This reaction typically produces 2-aminothiophenes from the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.compharmaguideline.com While highly efficient, it would require subsequent modification of the 2-amino group to arrive at the target structure, making it a less direct route.

Achieving the correct placement of the methyl group at position 3 and the methyl carboxylate group at position 2 is the primary challenge of the ring-forming step. The regioselectivity is inherently controlled by the structure of the acyclic precursors used in the cyclization reaction.

For instance, in a Fiesselmann-type synthesis, the reaction between a β-keto ester and a thioglycolate derivative can be designed to yield the desired 2,3-disubstituted pattern. Similarly, the synthesis of a specific 1,4-dicarbonyl compound is essential for a successful Paal-Knorr synthesis to ensure the correct placement of the substituents. The synthesis of various substituted methyl thiophene-2-carboxylates has been demonstrated through the cyclization of functionalized alkynes, showcasing a high degree of regiocontrol. researchgate.netmdpi.com

The final step in the synthesis is the introduction of the nitro group onto the Methyl 3-methylthiophene-2-carboxylate precursor. Thiophene is an electron-rich aromatic heterocycle and is significantly more reactive towards electrophilic substitution than benzene (B151609). stackexchange.comstudysmarter.co.uk This high reactivity necessitates the use of milder nitrating agents and carefully controlled reaction conditions to prevent degradation and polysubstitution. stackexchange.comgoogle.com

The nitration of thiophene and its derivatives must be conducted under conditions that avoid the strongly acidic and oxidative environment of traditional nitrating mixtures (concentrated nitric and sulfuric acids), which can lead to explosive reactions or ring cleavage. stackexchange.com Milder and more selective nitrating systems are therefore employed.

Table 1: Common Nitrating Agents for Thiophene Derivatives
Nitrating AgentTypical ConditionsSelectivity ProfileReference
Nitric Acid in Acetic Anhydride (B1165640) (Acetyl Nitrate)Low temperatures (-10 °C to 10 °C)Generally provides good yields for 2-nitrothiophene (B1581588) from thiophene. Considered a standard, effective reagent. stackexchange.comgoogle.com
Copper(II) Nitrate (B79036)Often used in acetic anhydride.A mild nitrating agent suitable for reactive substrates like thiophenes. stackexchange.com
Nitric Acid in Acetic AcidRequires strict control to prevent autocatalytic nitrosation, which can be explosive. Addition of urea (B33335) can mitigate this.Can provide high yields if nitrous acid is effectively removed. stackexchange.com
Metal Exchanged Clay CatalystsNitric acid in an organic solvent (e.g., dichloroethane) at elevated temperatures (70-80 °C).Can offer high selectivity for 2-nitrothiophene with the potential for catalyst recycling. google.com

The directing effects of the substituents already present on the thiophene ring govern the position of the incoming nitro group. In the precursor, Methyl 3-methylthiophene-2-carboxylate, the ring has substituents at the C2 and C3 positions.

Directing Effect of the Thiophene Ring : The sulfur atom makes the α-positions (C2 and C5) the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com

Directing Effect of Substituents :

The methyl ester group (-COOCH₃) at C2 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C4 and C5).

The methyl group (-CH₃) at C3 is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C5, relative to the methyl group's location and the ring's geometry).

Nitration Reactions of Thiophene Precursors

Optimization of Reaction Parameters (e.g., Reagents, Temperature, Solvents)

The most direct synthetic route to this compound is the electrophilic nitration of Methyl 3-methylthiophene-2-carboxylate. The success of this reaction hinges on carefully controlled parameters to achieve high yield and selectivity, primarily directing the nitro group to the C5 position while avoiding side reactions.

Reagents: The choice of nitrating agent is critical. A common method for the nitration of aromatic and heteroaromatic compounds is a mixture of concentrated nitric acid and sulfuric acid. aiinmr.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com For thiophene systems, which can be sensitive to strong acids, alternative reagents are often employed. A mixture of nitric acid and acetic anhydride is a well-established alternative, typically used for the nitration of other thiophene esters like methyl thiophene-3-carboxylate. This combination generates acetyl nitrate in situ, a milder nitrating agent.

Temperature: Nitration reactions are typically exothermic, and temperature control is crucial to prevent over-nitration, degradation of the thiophene ring, or the formation of unwanted isomers. Reactions are often conducted at low temperatures, typically between 0°C and ambient temperature. rsc.org For instance, the nitration of benzo[b]thiophen-2-carboxylic acid in acetic acid and acetic anhydride is carried out at 0°C. rsc.org Maintaining a low temperature helps to control the reaction rate and enhance the selectivity for the desired product.

Solvents: The solvent plays a significant role in modulating the reactivity of the nitrating agent and the substrate. Concentrated sulfuric acid can serve as both a catalyst and a solvent. aiinmr.com However, for less robust substrates, organic solvents are preferred. Acetic acid is a common solvent for nitration reactions, often used in conjunction with acetic anhydride. rsc.org In some cases, inert solvents like dichloroethane can be used, particularly in catalytic systems. google.com

The optimization of these parameters is often determined empirically to maximize the yield of the desired 5-nitro isomer.

ParameterCondition/ReagentRationale/EffectTypical Application Example
Reagent HNO₃ / H₂SO₄Generates a high concentration of the powerful electrophile NO₂⁺. Can lead to degradation of sensitive thiophene rings.Nitration of robust aromatics like Methyl Benzoate. aiinmr.com
HNO₃ / Acetic AnhydrideForms acetyl nitrate, a milder nitrating agent. Reduces side reactions and decomposition.Nitration of Methyl thiophene-3-carboxylate.
Temperature Low Temperature (e.g., 0°C)Controls the exothermic reaction, minimizes by-product formation (e.g., dinitration), and improves regioselectivity.Nitration of benzo[b]thiophen-2-carboxylic acid. rsc.org
Room TemperatureMay be sufficient for less reactive substrates or with milder nitrating agents, but requires careful monitoring.Varies depending on substrate and reagents.
Solvent Acetic AcidCommon polar protic solvent that can moderate the nitration reaction.Used with acetic anhydride for nitration of thiophene derivatives. rsc.org
DichloroethaneInert solvent often used with solid acid catalysts to facilitate heterogeneous reactions.Catalytic nitration of thiophene. google.com

Synthesis via Functional Group Interconversions on Existing Thiophene Scaffolds

Alternative synthetic strategies involve modifying a thiophene ring that already possesses some of the required functional groups. These multi-step sequences offer flexibility, especially when the precursor materials are readily available.

This approach involves the synthesis of the target molecule from its corresponding carboxylic acid, 3-methyl-5-nitrothiophene-2-carboxylic acid. The final step is an esterification reaction. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

In this acid-catalyzed reaction, the carboxylic acid is treated with an excess of an alcohol—in this case, methanol (B129727)—to form the methyl ester and water. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the product side. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Introducing a methyl group onto a pre-existing methyl 5-nitrothiophene-2-carboxylate scaffold is a challenging synthetic route. The thiophene ring in this precursor is highly electron-deficient due to the presence of two strong electron-withdrawing groups (the nitro group and the methoxycarbonyl group). This deactivation makes the ring resistant to standard electrophilic alkylation reactions like Friedel-Crafts alkylation.

A versatile and practical approach to polysubstituted thiophenes involves the use of halogenated intermediates. nih.gov A plausible synthetic sequence could begin with a commercially available starting material like 3-methylthiophene.

A potential pathway is as follows:

Bromination: 3-Methylthiophene can undergo bromination to yield key intermediates. For instance, a one-pot bromination/debromination procedure can produce 2,4-dibromo-3-methylthiophene. nih.gov

Carboxylation: The bromine atom at the 2-position can be converted into a carboxylic acid group. This is often achieved by forming a Grignard reagent followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. nih.gov

Esterification: The resulting 4-bromo-3-methylthiophene-2-carboxylic acid is then converted to its methyl ester via Fischer esterification as described previously. masterorganicchemistry.comnih.gov

Nitration: The final step involves the nitration of methyl 4-bromo-3-methylthiophene-2-carboxylate. The nitro group would be directed to the vacant 5-position. The bromine could then be removed via reductive dehalogenation if necessary, although it might be replaced by the nitro group under certain nitration conditions. Alternatively, nitration could precede carboxylation/esterification depending on the directing effects of the substituents at each stage.

This stepwise approach, while longer, allows for controlled and regioselective introduction of each functional group.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. In the context of synthesizing this compound, green chemistry principles can be applied to reduce waste and avoid hazardous reagents.

The use of catalysts can significantly enhance the sustainability of synthetic routes by enabling reactions under milder conditions, reducing waste, and offering high selectivity.

Catalytic Nitration: A key area for improvement is the nitration step, which traditionally uses stoichiometric amounts of strong, corrosive acids. An environmentally friendly alternative is the use of solid acid catalysts. For example, metal-exchanged montmorillonite (B579905) clays, such as Fe³⁺-montmorillonite, have been successfully used for the nitration of thiophene. google.com These catalysts are reusable, non-corrosive, and can lead to high selectivity while eliminating the need for reagents like acetic anhydride. google.com

Catalytic C-H Functionalization: Palladium catalysis offers powerful tools for the direct functionalization of C-H bonds in thiophenes, potentially streamlining synthesis. nih.gov For example, the palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for direct vicinal difunctionalization of thiophenes, allowing for the introduction of multiple substituents in a single step with high regioselectivity. nih.gov Vanadium, iron, or molybdenum-containing catalysts have also been used to synthesize 2-thiophenecarboxylic acid esters directly from thiophenes using methanol and carbon tetrachloride, offering a more atom-economical approach. semanticscholar.orgresearchgate.net These advanced catalytic methods could potentially shorten the synthesis of complex thiophenes and reduce the number of steps required, thereby minimizing waste.

Solvent Selection and Waste Minimization in Synthetic Protocols

The synthesis of this compound, a specialized nitroaromatic heterocyclic compound, necessitates careful consideration of solvent choice and waste reduction strategies to align with modern principles of green chemistry. The environmental impact and efficiency of the synthesis are largely dictated by the reagents and solvents employed, particularly during the critical nitration step.

Conventional Solvents and Reagent Systems in Thiophene Nitration

Historically, the nitration of thiophene and its derivatives has been performed using potent and often hazardous reagent systems. The high reactivity of the thiophene ring compared to benzene makes it susceptible to degradation and polymerization under overly harsh acidic conditions, such as the standard concentrated nitric acid and sulfuric acid mixture used for many aromatic compounds. stackexchange.com Consequently, milder conditions have been traditionally employed.

A common method involves the use of fuming nitric acid in a medium of acetic anhydride and glacial acetic acid. google.comgoogle.comorgsyn.org While effective in producing nitrothiophenes, this approach has significant environmental and safety drawbacks. Acetic anhydride is not only a costly reagent but its reaction with nitric acid is highly exothermic and can be explosive. google.com The process generates a substantial volume of acidic waste, which requires neutralization and disposal, contributing to a poor atom economy and a high E-factor (Environmental Factor).

Solvent Selection for Greener Synthesis

The pursuit of more sustainable synthetic routes has led to the investigation of alternative solvents and catalytic systems that mitigate the issues associated with conventional methods. For the synthesis of thiophene derivatives, this involves moving away from hazardous chlorinated solvents and corrosive acid media.

Recent green methodologies for the synthesis of various heterocycles have successfully employed environmentally benign solvents like ethanol (B145695). nih.gov The use of microwave-assisted synthesis, which can accelerate reaction rates, often allows for a significant reduction in the amount of solvent required, and in some cases, enables reactions to proceed under solvent-free (neat) conditions. nih.govresearchgate.net While specific studies on this compound using these exact green solvents are not prominent, these approaches represent the forefront of sustainable chemistry for heterocyclic compounds.

Waste Minimization Strategies

The primary strategy for waste minimization in the synthesis of nitrothiophenes revolves around replacing stoichiometric reagents with recyclable, solid acid catalysts. ias.ac.in This approach not only reduces the generation of corrosive liquid waste but also simplifies product purification.

Key strategies include:

Elimination of Acetic Anhydride : An essential step towards a greener process is the development of protocols that dispense with acetic anhydride entirely. google.comgoogle.com This reduces costs, eliminates a hazardous reagent, and prevents the formation of associated acidic byproducts.

Application of Solid Acid Catalysts : Solid acid catalysts are a cornerstone of green nitration chemistry. They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused multiple times. ias.ac.innih.gov This drastically reduces the waste stream associated with the neutralization of liquid acids like sulfuric acid. google.com

Metal-Exchanged Clays : An eco-friendly process for nitrating thiophene has been developed using metal-exchanged montmorillonite clay catalysts (e.g., Fe³⁺-montmorillonite). google.com This method proceeds with nitric acid in a solvent such as dichloroethane, completely avoiding the use of acetic anhydride. google.com

Zeolites : Catalysts like H-ZSM-5 and H-Beta have been employed for liquid-phase nitration, offering high yields, recyclability, and mild reaction conditions. ias.ac.inignited.in Zeolites can also impart shape selectivity, potentially improving the regioselectivity of the nitration and reducing the formation of unwanted isomers. ias.ac.in

Other Solid Catalysts : Various other solid acids, including modified sulfated zirconia (SZ) and tungsten oxide supported on mesoporous silica, have shown high efficacy in aromatic nitration, providing potential alternatives to traditional liquid acids. nih.govgoogle.com

The following table provides a comparative overview of conventional and greener approaches applicable to the nitration stage in the synthesis of this compound.

Interactive Data Table: Comparison of Synthetic Protocols for Thiophene Nitration

Method/Reagent System Typical Solvent(s) Green Chemistry Considerations Impact on Waste Reduction
Conventional Method
Nitric Acid / Acetic AnhydrideAcetic AcidUse of expensive, hazardous, and moisture-sensitive acetic anhydride. google.com Highly exothermic reaction.High volume of acidic liquid waste requiring neutralization.
Greener Alternatives
Nitric Acid / Solid Acid Catalyst (e.g., Fe³⁺-montmorillonite clay)DichloroethaneEliminates the need for acetic anhydride. google.com Catalyst is recyclable.Drastically reduces acidic effluent. Catalyst can be filtered and reused.
Nitric Acid / Solid Acid Catalyst (e.g., Zeolite H-ZSM-5)Solvent may vary; sometimes solvent-freeCatalyst is recyclable and can be regenerated. ias.ac.inignited.in Offers potential for high regioselectivity, minimizing byproducts. ias.ac.inMinimal catalyst waste; significantly less liquid waste compared to conventional methods.
Microwave-Assisted SynthesisMinimal solvent or solvent-freeReduces reaction time and energy consumption. researchgate.net Minimizes solvent use.Lowers solvent waste and associated energy costs for heating and solvent removal.

Chemical Reactivity and Transformation Pathways of Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Reactions Involving the Nitro Group

The nitro group at the C5 position is the primary center of reactivity in many transformations of Methyl 3-methyl-5-nitrothiophene-2-carboxylate. Its strong electron-withdrawing character activates the thiophene (B33073) ring for nucleophilic attack and also allows for its own conversion into other important nitrogen-containing functionalities.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying thiophene derivatives, especially when the ring is activated by potent electron-withdrawing groups. nih.govwikipedia.org The nitro group is an excellent activating group for SNAr reactions and, in many cases, can also function as the leaving group, being displaced by a strong nucleophile. This process typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org

The activated thiophene ring in nitro-substituted thiophene carboxylates readily reacts with a variety of nucleophiles.

Thiolates: Studies on analogous compounds, such as dimethyl 3-nitrothiophene-2,5-dicarboxylate, have shown that the nitro group can be efficiently displaced by various thiolates. mdpi.com The reaction with nucleophiles like thiophenols or methyl thioglycolate proceeds rapidly in the presence of a mild base such as potassium carbonate (K₂CO₃) to yield the corresponding 3-sulfenylthiophene derivatives. mdpi.com This transformation highlights the utility of the nitro group as a leaving group in the synthesis of complex sulfur-containing heterocycles. mdpi.com

Nucleophile (Thiol)Base/SolventProductYieldReference
Methyl thioglycolateK₂CO₃ / DMFDimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate90% mdpi.com
2-MercaptoacetoneK₂CO₃ / DMFDimethyl 3-(2-oxopropylthio)thiophene-2,5-dicarboxylate85% mdpi.com
ThiophenolK₂CO₃ / DMFDimethyl 3-(phenylthio)thiophene-2,5-dicarboxylate82% mdpi.com

Table 1: Nucleophilic Aromatic Substitution of the Nitro Group in Dimethyl 3-nitrothiophene-2,5-dicarboxylate with Various Thiolates. mdpi.com Note: Data is for a structurally similar compound.

Amines: The reaction of nitro-activated thiophenes with amine nucleophiles like pyrrolidine (B122466) has also been investigated. nih.govresearchgate.net These SNAr reactions proceed via a stepwise pathway where the amine initially adds to an electrophilic carbon on the thiophene ring, followed by the elimination of the leaving group. nih.govresearchgate.net The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. nih.govwikipedia.org

The rate and feasibility of SNAr reactions on the thiophene ring are profoundly influenced by the nature and position of its substituents. nih.govyoutube.com

Activating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are essential for activating the aromatic ring towards nucleophilic attack. wikipedia.orgyoutube.com These groups activate the ring by withdrawing electron density, making the ring carbons more electrophilic. youtube.com Crucially, they stabilize the anionic Meisenheimer intermediate through resonance, which lowers the activation energy of the rate-determining nucleophilic addition step. wikipedia.orgyoutube.com In this compound, both the 5-nitro group and the 2-methoxycarbonyl group contribute to this activation.

Positional Effects: The activating effect of EWGs is most pronounced when they are located at positions ortho or para to the reaction center (the carbon bearing the leaving group). wikipedia.org This positioning allows for direct resonance delocalization of the negative charge of the intermediate onto the electron-withdrawing substituent. wikipedia.org

Leaving Group: The nature of the leaving group also plays a role. While halogens are common leaving groups, the nitro group itself can be displaced, particularly with soft nucleophiles like thiolates. mdpi.com

Theoretical studies on related 2-methoxy-3-X-5-nitrothiophenes have quantified the impact of the substituent at the 3-position (the 'X' group) on reactivity. The Gibbs free energy of activation for the initial nucleophilic attack varies significantly with the electron-withdrawing strength of the X-substituent, confirming that stronger EWGs lead to faster reactions. nih.govresearchgate.net

Substituent (X) at C3-PositionCalculated Gibbs Free Energy Barrier (ΔG‡) for Nucleophilic AdditionReference
NO₂16.8 kcal/mol nih.gov
CN19.0 kcal/mol nih.gov
CO₂CH₃21.0 kcal/mol nih.gov
H24.1 kcal/mol nih.gov

Table 2: Influence of Substituent at the C3-Position on the Calculated Activation Barrier for Nucleophilic Attack by Pyrrolidine on 2-methoxy-3-X-5-nitrothiophenes. nih.gov

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of the nitro group to an amino group is one of the most fundamental and synthetically useful transformations in aromatic chemistry. This conversion provides access to aromatic amines, which are versatile precursors for a wide array of other functional groups and are key building blocks in the synthesis of pharmaceuticals and other fine chemicals. thieme-connect.com

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of aromatic nitro groups. google.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalytic systems include:

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for this transformation. mdpi.com The reaction is often carried out in a protic solvent like ethanol (B145695) or acetic acid under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized vessel. youtube.com

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for the hydrogenation of nitroarenes.

Raney Nickel (Raney-Ni): This catalyst is also used, although sometimes it can be less selective than palladium or platinum catalysts.

For compounds structurally similar to this compound, such as dimethyl 3-nitrothiophene-2,5-dicarboxylate, the reduction has been successfully carried out using hydrogen gas with a palladium catalyst to yield the corresponding aminothiophene derivative. mdpi.com This method is generally high-yielding and avoids the use of harsh chemical reductants.

In complex molecules containing multiple reducible functional groups, chemoselectivity becomes paramount. For this compound, it is crucial to reduce the nitro group without affecting the ester functionality or the thiophene ring. Several methods are available for such selective reductions.

Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas, using a hydrogen donor molecule instead. Common hydrogen sources include formic acid, ammonium (B1175870) formate (B1220265), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C. researchgate.netmdpi.com Catalytic transfer hydrogenation is often highly chemoselective for the nitro group. researchgate.netmdpi.com

Metal/Acid Systems: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are well-known for their selectivity in reducing nitroarenes in the presence of other functional groups like esters and ketones.

Sodium Borohydride (B1222165) with Transition Metal Salts: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the addition of transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes. thieme-connect.comthieme-connect.comjsynthchem.com The NaBH₄-FeCl₂ system, for instance, has been shown to be a highly effective and chemoselective reagent for reducing aromatic nitro groups while leaving ester groups intact. thieme-connect.comthieme-connect.com This method is practical, proceeds under mild conditions, and gives excellent yields. thieme-connect.comthieme-connect.com

Reactions Involving the Ester Group

The ester functional group in this compound is a key site for several chemical transformations, allowing for the synthesis of a variety of derivatives. These reactions primarily involve nucleophilic substitution at the acyl carbon.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester group is a fundamental transformation that yields the corresponding carboxylic acid, 3-methyl-5-nitrothiophene-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions, though alkaline hydrolysis is commonly employed for thiophene carboxylic acid esters. lookchem.com

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, proceeds through a tetrahedral intermediate to yield the carboxylate salt, which is then protonated during acidic workup to give the final carboxylic acid product. The presence of electron-withdrawing groups, such as the nitro group on the thiophene ring, can influence the rate of hydrolysis. lookchem.com

General Reaction Scheme for Hydrolysis:

This compound + H₂O --(Base or Acid)--> 3-methyl-5-nitrothiophene-2-carboxylic acid + Methanol (B129727)

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of other alkyl esters (e.g., ethyl, propyl). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification : Under basic conditions, an alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for an ethyl ester) is used as a strong nucleophile. The reaction proceeds via nucleophilic addition-elimination at the carbonyl carbon. masterorganicchemistry.com To ensure the equilibrium favors the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Catalyst Type Mechanism Steps Key Features
Acid 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of methanol. 5. Deprotonation. masterorganicchemistry.comEquilibrium process; requires excess of the new alcohol.
Base 1. Nucleophilic attack by alkoxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide (B1231860). masterorganicchemistry.comEquilibrium process; driven by using the new alcohol as solvent. masterorganicchemistry.com

Amidation and Other Carboxyl Group Transformations

The ester group can be converted into an amide by reaction with ammonia (B1221849) or with primary or secondary amines. This transformation, known as aminolysis, typically requires more forcing conditions than hydrolysis, such as heating, due to the lower nucleophilicity of amines compared to hydroxide ions.

For more efficient conversion, the ester can first be hydrolyzed to the carboxylic acid, which is then converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org The resulting 3-methyl-5-nitrothiophene-2-carbonyl chloride readily reacts with amines to form the corresponding amides in high yield. This two-step process is often preferred for preparing amides from less reactive esters.

Other transformations of the carboxyl group include reduction to the corresponding primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄) due to the stability of the ester functionality.

Reactions Involving the Thiophene Ring System

The thiophene ring, particularly when substituted with electron-withdrawing groups, can participate in various reactions. The nitro and ester groups in this compound significantly influence the ring's reactivity, making it susceptible to certain types of cycloaddition reactions.

Diels-Alder Reactions as a Dienophile

While the aromatic nature of thiophene generally makes it a poor diene in Diels-Alder reactions, thiophene derivatives can act as dienophiles. mdpi.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For this compound to act as a dienophile, the C4-C5 double bond of the thiophene ring, which is part of the π-system, reacts with a diene.

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the target molecule, both the nitro group at the C5 position and the methyl carboxylate group at the C2 position are strongly electron-withdrawing. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene in a normal-electron-demand Diels-Alder reaction. wikipedia.org Studies on similar nitro-substituted thiophenes have confirmed their potential as strong electrophilic candidates in polar Diels-Alder reactions. researchgate.net

Theoretical and Experimental Investigation of Cycloaddition Pathways

The mechanistic details of Diels-Alder reactions involving nitrothiophenes have been investigated using both experimental and theoretical methods. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing these cycloaddition pathways before undertaking synthetic work. researchgate.netnih.govmdpi.com

Theoretical investigations provide insight into several key aspects of the reaction:

Reaction Mechanism : DFT calculations can determine whether the reaction proceeds through a concerted, asynchronous, or stepwise mechanism. nih.govresearchgate.net For many Diels-Alder reactions, a concerted but asynchronous transition state is found, where bond formation does not occur to the same extent simultaneously. nih.gov

Activation Energies : The energy barriers for different possible reaction pathways (e.g., leading to different regio- or stereoisomers) can be calculated to predict the major product. mdpi.comnih.gov The pathway with the lowest activation energy is kinetically favored.

Regioselectivity and Stereoselectivity : Frontier Molecular Orbital (FMO) theory and analysis of local reactivity indices help predict the regioselectivity of the cycloaddition between unsymmetrical dienes and dienophiles. mdpi.com These theoretical models explain why one constitutional isomer is formed preferentially over another. researchgate.net

Experimental studies often involve carrying out the reaction under various conditions (e.g., different solvents, temperatures, and the use of Lewis acid catalysts) to optimize the yield and selectivity of the desired cycloadduct. mdpi.com The results are then compared with theoretical predictions to validate the computational models. researchgate.net For instance, research on the polar Diels-Alder reactions of nitrothiophenes has used a combination of DFT-based property calculations and experimental outcomes to develop a reliable methodology for predicting reactivity. researchgate.net

Summary of Investigative Approaches:

Aspect Investigated Theoretical Method (DFT) Experimental Method
Mechanism Analysis of transition state geometries. nih.govKinetic studies, trapping of intermediates.
Selectivity FMO theory, calculation of activation energies for different isomers. mdpi.comProduct ratio analysis (e.g., via NMR, GC-MS) under various conditions. sciforum.net
Reactivity Calculation of global and local reactivity indices. researchgate.netmdpi.comCompetition experiments, reaction rate measurements.
Analysis of Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic systems. The participation of this compound in such reactions would be governed by the electronic nature of the thiophene ring and the substituents.

Diels-Alder Reactions: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Thiophene itself is generally a poor diene due to its aromatic character. nih.gov Its participation in Diels-Alder reactions often requires high pressure, high temperatures, or the presence of strong Lewis acid catalysts to overcome the aromatic stabilization energy. nih.govresearchgate.net The thiophene ring in this compound is substituted with strong electron-withdrawing groups, which further reduces its electron density and likely its reactivity as a diene in normal electron-demand Diels-Alder reactions.

However, the C4-C5 double bond, being part of the thiophene ring and activated by the C5-nitro group, could potentially act as a dienophile with electron-rich dienes. In such a scenario, the regioselectivity would be dictated by the electronic and steric influences of the substituents. Frontier Molecular Orbital (FMO) theory is a common tool to predict the regioselectivity of cycloaddition reactions. beilstein-journals.org Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The nitro group significantly lowers the energy of the LUMO of the double bond, making it more susceptible to attack by the HOMO of a diene.

The regioselectivity of the cycloaddition would be influenced by the directing effects of the substituents on the thiophene ring. Theoretical studies on related systems, such as the [3+2] cycloaddition of nitrones with nitroethylenes, often employ Density Functional Theory (DFT) to analyze the transition states and predict the most favorable regio- and stereochemical outcomes. carta-evidence.orgnih.govmdpi.comrsc.org

1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. chesci.comwikipedia.orgchem-station.com The double bonds of the thiophene ring in this compound could potentially serve as dipolarophiles. The activation by the electron-withdrawing nitro and methoxycarbonyl groups would make the C4=C5 bond particularly susceptible to reaction with electron-rich 1,3-dipoles.

The regioselectivity of 1,3-dipolar cycloadditions is also predictable by FMO theory. chesci.com For instance, in the reaction with a nitrone, the relative energies of the HOMO and LUMO of both the nitrone and the thiophene derivative would determine the dominant orbital interaction and thus the regiochemical outcome. chesci.comchem-station.com Stereoselectivity in such cycloadditions often favors the endo product, although this can be influenced by steric factors and the specific reactants involved. carta-evidence.orgnih.govfrontiersin.org

Table 1: Predicted Regioselectivity in Cycloaddition Reactions of Activated Alkenes

Reaction Type Dipolarophile 1,3-Dipole Predicted Major Regioisomer Theoretical Basis
1,3-Dipolar Cycloaddition Nitroalkene Nitrone 4-substituted isoxazolidine Dipole HOMO-dipolarophile LUMO interaction. chesci.com
1,3-Dipolar Cycloaddition Nitroalkene Azide 1,5-disubstituted 1,2,3-triazole Favorable asynchronous concerted mechanism. mdpi.com
[3+2] Cycloaddition Nitroethene derivative Nitrone Ortho regioselectivity with high endo stereoselectivity Molecular Electron Density Theory (MEDT). rsc.org

Functionalization via Electrophilic Aromatic Substitution (if applicable to activated positions)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the thiophene ring in this compound is heavily deactivated by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the methoxycarbonyl group (-COOCH₃). Both of these groups are meta-directing in benzene (B151609) systems and strongly reduce the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The only potentially activating group is the methyl group (-CH₃) at the C3 position, which is a weak ortho-, para-director. In this molecule, the position ortho to the methyl group is C2 (already substituted) and C4. The position para to the methyl group is C5 (also substituted). Therefore, the only available position for electrophilic attack is C4.

However, the deactivating effects of the nitro and methoxycarbonyl groups are expected to overwhelm the activating effect of the methyl group, making electrophilic aromatic substitution highly unlikely under standard conditions. For instance, the nitration of methyl benzoate, which has only one deactivating group, requires strong conditions (a mixture of concentrated nitric and sulfuric acids) and proceeds to give the meta-substituted product. ma.eduaiinmr.comrsc.org The presence of a second, even stronger deactivating group (the nitro group) in the target molecule would necessitate even more forcing conditions, which could lead to degradation of the starting material.

Studies on related substituted thiophenes confirm this expected low reactivity. For example, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid results in substitution on the more activated benzene ring and even displacement of the carboxylic acid group, rather than substitution on the thiophene ring. rsc.org Bromination of ethyl 5-alkylthiophene-2-carboxylates occurs at the C4 position, but this is on a ring that is not deactivated by a nitro group. thieme-connect.com

Therefore, it can be concluded that this compound is not a suitable substrate for electrophilic aromatic substitution reactions under typical conditions.

Ring-Opening Reactions (if relevant to specific conditions or substituents)

The highly electron-deficient nature of the thiophene ring in this compound makes it susceptible to nucleophilic attack, which can potentially lead to ring-opening reactions. The nitro group is a particularly strong activating group for nucleophilic aromatic substitution and can also facilitate ring cleavage.

The mechanism of ring-opening in nitrothiophenes often involves the initial attack of a nucleophile at a carbon atom bearing a good leaving group or at a position activated by the nitro group. This can lead to the formation of an intermediate Meisenheimer-like complex. Subsequent electronic rearrangement can result in the cleavage of a C-S bond, leading to an open-chain species. For example, the reaction of 3-substituted chromones with nucleophiles can proceed via a ring-opening-ring-closure mechanism. researchgate.net A similar pathway could be envisioned for highly substituted thiophenes under strong nucleophilic conditions.

The presence of the ester and methyl groups will also influence the regioselectivity of the initial nucleophilic attack and the stability of any resulting intermediates.

Isomerization and Tautomerism Studies of Related Systems

Conformational Isomerization of Substituted Thiophenes

Substituted thiophenes can exist in different conformations due to rotation around the single bonds connecting the ring to its substituents. For this compound, the most significant conformational flexibility arises from the rotation of the methoxycarbonyl group at the C2 position.

Computational studies on related molecules, such as Methyl 3-aminothiophene-2-carboxylate, have been used to analyze their crystal structure and molecular orbitals. mdpi.com Such studies reveal that the planarity of the molecule and the orientation of the substituent groups are influenced by intramolecular interactions, such as hydrogen bonding. In the case of this compound, the orientation of the methoxycarbonyl group relative to the thiophene ring will be influenced by steric interactions with the adjacent methyl group at C3 and electronic interactions with the sulfur atom and the rest of the π-system.

The energy barrier to rotation around the C2-C(O)OCH₃ bond is expected to be relatively low, allowing for rapid interconversion between different conformers at room temperature. The preferred conformation would likely be one that minimizes steric hindrance between the methoxycarbonyl group and the C3-methyl group.

Cis-Trans Isomerization in Nitrothiophene Derivatives

Cis-trans isomerization typically refers to the interconversion of geometric isomers around a double bond. While this compound itself does not have a double bond outside of the aromatic ring that would exhibit cis-trans isomerism, this phenomenon has been studied in derivatives of nitrothiophenes that do possess such a feature.

For example, studies on 1-(5-nitro-2-thienyl)-2-R-ethylenes have investigated their electron transfer-induced cis-trans isomerization. researchgate.net In these systems, the isomerization can be promoted photochemically or thermally. acs.org The mechanism often involves the formation of a radical anion intermediate, where the bond order of the double bond is reduced, allowing for rotation and subsequent isomerization upon re-oxidation.

Another relevant study investigated the enzymatic cis-trans isomerization of 3-(5-nitro-2-thienyl)-2-(2-furyl) acrylamide. This research demonstrated that the cis isomer could be converted to the trans isomer by enzymes such as xanthine (B1682287) oxidase.

Advanced Structural Characterization of Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Single Crystal X-ray Diffraction (SCXRD) Analysis

No published studies on the single-crystal X-ray diffraction of Methyl 3-methyl-5-nitrothiophene-2-carboxylate were found. Consequently, the following subsections cannot be detailed:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR spectroscopic data for this compound is not available in the public domain. As such, a rigorous analysis for the following subsection is not possible:

¹H NMR Spectroscopy for Proton Connectivity and Environment

Future research and publication of the crystallographic and spectroscopic data for this compound are required to enable a thorough structural analysis as outlined.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique carbon atom in the molecule. Based on the analysis of structurally similar compounds, such as methyl thiophene-2-carboxylate (B1233283) and other substituted thiophenes, a predicted chemical shift range can be assigned to each carbon. The electron-withdrawing effects of the nitro group at the C5 position and the carboxylate group at the C2 position, along with the electron-donating effect of the methyl group at the C3 position, will significantly influence the chemical shifts of the thiophene (B33073) ring carbons.

The carbonyl carbon of the ester group is expected to appear furthest downfield, typically in the range of 160-170 ppm. The carbons of the thiophene ring are expected in the aromatic region (110-160 ppm). The C5 carbon, being directly attached to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the ring carbons. Conversely, the C3 carbon, bearing an electron-donating methyl group, would be shifted upfield relative to an unsubstituted thiophene. The methyl carbon of the ester group and the C3-methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O160 - 165Typical range for an ester carbonyl carbon.
C5150 - 155Significant downfield shift due to the strong deshielding effect of the attached nitro group.
C2140 - 145Downfield shift due to the attachment of the electron-withdrawing carboxylate group.
C4125 - 130Influenced by the adjacent nitro group, resulting in a downfield shift.
C3135 - 140Influenced by both the adjacent carboxylate group and the attached methyl group.
-OCH₃52 - 55Typical chemical shift for a methyl ester carbon.
C3-CH₃15 - 20Characteristic range for a methyl group attached to an aromatic ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for conformational and long-range correlations)

To unambiguously assign the proton and carbon signals and to elucidate the detailed molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak between the proton on C4 and the protons of the C3-methyl group would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals for C4, the C3-methyl group, and the O-methyl group based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the substitution pattern on the thiophene ring. Key expected correlations would include:

The proton on C4 showing correlations to C2, C3, and C5.

The protons of the C3-methyl group correlating with C2, C3, and C4.

The protons of the O-methyl group showing a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which can provide insights into the molecule's preferred conformation. For instance, a NOESY correlation between the C3-methyl protons and the O-methyl protons would suggest a conformation where these groups are in close spatial proximity.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of related compounds such as 5-nitrothiophene-2-carboxaldehyde (B54426) indicates that the spectrum will be dominated by strong absorptions from the nitro and carbonyl groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretching of the thiophene ring.
2950 - 2850WeakC-H stretching of the methyl groups.
~1720StrongC=O stretching of the ester group.
~1540 & ~1340StrongAsymmetric and symmetric N-O stretching of the nitro group, respectively.
~1450MediumC-H bending of the methyl groups.
~1250StrongC-O stretching of the ester group.
~1080MediumThiophene ring vibrations.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information to FT-IR. The Raman spectrum is expected to show strong signals for the symmetric vibrations and the thiophene ring modes. The symmetric stretching of the nitro group is typically a strong and characteristic band in the Raman spectrum.

Expected Raman Shifts:

Raman Shift (cm⁻¹)IntensityAssignment
~3100WeakC-H stretching of the thiophene ring.
2950 - 2850MediumC-H stretching of the methyl groups.
~1720WeakC=O stretching of the ester group.
~1340StrongSymmetric N-O stretching of the nitro group.
~1450MediumC-H bending of the methyl groups.
~1080StrongThiophene ring breathing mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and potentially n → π* electronic transitions within the conjugated system. The chromophore consists of the thiophene ring substituted with a nitro group and a carboxylate group, which extends the π-conjugation. The presence of the nitro group, a strong auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to the unsubstituted methyl thiophene-2-carboxylate. researchgate.net

Studies on similar nitro-substituted aromatic compounds suggest that the primary absorption band will be due to a π → π* transition within the highly conjugated nitrothiophene system. researchgate.net The exact position of the absorption maximum (λmax) will be influenced by the solvent polarity. In polar solvents, a shift in the λmax is anticipated due to the stabilization of the excited state.

Expected UV-Vis Absorption Data:

SolventExpected λmax (nm)Electronic Transition
Hexane280 - 320π → π
Ethanol (B145695)290 - 330π → π

The n → π* transition of the nitro group is often weak and may be obscured by the more intense π → π* band.

Solvent Effects on Electronic Absorption Spectra

The electronic absorption spectrum of a molecule, particularly one with a conjugated π-system and polar functional groups like this compound, is sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, provides insights into the electronic transitions within the molecule and its interactions with solvent molecules. wikipedia.org

The structure of this compound features a thiophene ring conjugated with both an electron-withdrawing nitro group (–NO₂) and an electron-withdrawing methyl carboxylate group (–COOCH₃). This extended chromophore is expected to exhibit two primary types of electronic transitions in the UV-visible region: a high-intensity π → π* transition and a lower-intensity n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro and carboxylate groups.

The position of these absorption maxima (λmax) is influenced by solute-solvent interactions, which can stabilize the ground state and the excited state differently. nih.gov

π → π Transitions:* For π → π* transitions, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic shift (a shift to longer wavelengths, or a "red shift"). wikipedia.org

n → π Transitions:* In contrast, the ground state of a molecule is stabilized by polar, hydrogen-bonding solvents through interactions with the non-bonding electrons. This stabilization is often greater than the stabilization of the n → π* excited state. Consequently, an increase in solvent polarity leads to a larger energy gap for the transition, resulting in a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift"). youtube.com

While specific experimental data for this compound is not widely published, the expected solvatochromic shifts based on these principles are illustrated in the table below.

Table 1: Illustrative Solvent Effects on the Absorption Maxima (λmax) of this compound

This table is based on established solvatochromic principles and provides expected, not experimental, values.

Solvent Dielectric Constant (ε) λmax (π → π*) (nm) λmax (n → π*) (nm)
Hexane 1.88 ~315 ~380
Dichloromethane 8.93 ~325 ~372
Acetone 20.7 ~330 ~368
Ethanol 24.5 ~334 ~365

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and structural integrity of a synthesized compound. It provides data with high precision and accuracy, allowing for unambiguous elemental composition determination and detailed fragmentation analysis.

HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu For this compound, with the molecular formula C₇H₇NO₄S, the calculated exact mass provides a benchmark against which the experimentally measured value is compared. A close match, typically within 5 parts per million (ppm), confirms the elemental composition.

Table 2: Exact Mass Determination for [C₇H₇NO₄S+H]⁺

Parameter Value
Molecular Formula C₇H₇NO₄S
Ion Formula [C₇H₈NO₄S]⁺
Calculated m/z 202.0174
Measured m/z Value would be determined experimentally

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the compound's structure. The fragmentation of this compound is predicted to follow pathways characteristic of aromatic nitro compounds and methyl esters. whitman.edunih.gov

Key predicted fragmentation pathways include:

Loss of a Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in a stable acylium ion. whitman.eduresearchgate.net

Loss of a Nitro Group (•NO₂): Aromatic nitro compounds frequently lose the nitro group as a radical. nih.gov

Loss of Nitric Oxide (•NO): Another common pathway for nitroarenes involves rearrangement and loss of nitric oxide, followed by the loss of carbon monoxide (CO). miamioh.edu

Loss of the Ester Group: Cleavage can result in the loss of the entire methyl carboxylate radical (•COOCH₃) or the neutral methyl formate (B1220265) molecule (HCOOCH₃) via rearrangement.

The table below outlines the plausible fragments for this compound based on these established principles.

Table 3: Proposed HRMS Fragmentation Pattern for this compound (M)

Proposed Fragment Ion (Structure) m/z (Calculated) Neutral Loss Formula of Neutral Loss
[M - •OCH₃]⁺ 171.0068 Methoxy radical CH₃O
[M - •NO₂]⁺ 155.0272 Nitro radical NO₂
[M - •OCH₃ - CO]⁺ 143.0119 Methoxy radical, Carbon monoxide CH₃O, CO
[M - •NO₂ - CH₃]⁺ 140.0037 Nitro radical, Methyl radical NO₂, CH₃

Computational and Theoretical Investigations of Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are at the forefront of this field. DFT, particularly with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets such as 6-311++G(d,p), has proven effective for studying thiophene (B33073) derivatives. These methods are used to determine the molecule's electronic structure, optimized geometry, and various energetic properties, providing a comprehensive understanding of the compound at the atomic level.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This optimized structure represents the most stable conformation of the molecule. For thiophene derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Typical Bond Lengths in Substituted Thiophenes (based on related compounds)

Bond TypeTypical Length (Å)Reference Compound
C–S1.711–1.740Methyl-3-aminothiophene-2-carboxylate
C=O (carboxylate)1.219–1.226Methyl-3-aminothiophene-2-carboxylate
C–O (carboxylate)1.344–1.446Methyl-3-aminothiophene-2-carboxylate

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For Methyl 3-methyl-5-nitrothiophene-2-carboxylate, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring and the methyl group. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group and the carboxylate function, as well as the thiophene ring. This distribution makes the molecule susceptible to nucleophilic attack at the positions influenced by the LUMO. The strong electron-withdrawing nature of the nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and indicating high chemical reactivity.

Table 2: Representative FMO Energies from a Related Thiophene Derivative

ParameterEnergy (eV)Reference Compound
HOMO-6.512Methyl-3-aminothiophene-2-carboxylate
LUMO-1.975Methyl-3-aminothiophene-2-carboxylate
HOMO-LUMO Gap (ΔE)4.537Methyl-3-aminothiophene-2-carboxylate

Note: The presence of a nitro group instead of an amino group in the target compound would lead to different absolute energy values, likely a lower LUMO energy and a smaller energy gap.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red signifies regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red regions) is expected to be localized around the highly electronegative oxygen atoms of the nitro and carboxylate groups. These sites are the most probable targets for electrophiles. Conversely, the hydrogen atoms and parts of the thiophene ring would exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular delocalization effects, often described as hyperconjugation. This analysis quantifies the stabilization energy associated with the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the topology of the electron density to define and characterize chemical bonds. By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—AIM can describe the nature of the interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). While specific AIM studies on this molecule are not available, this theoretical approach would be instrumental in precisely characterizing the covalent nature of the C-S, C-C, C-N, and C=O bonds and in identifying any weaker non-covalent interactions that contribute to its structure.

Prediction of Reactivity and Selectivity

The computational analyses collectively provide a robust framework for predicting the chemical reactivity and selectivity of this compound.

Reactivity: The FMO analysis, specifically a small HOMO-LUMO gap, points towards a molecule with high chemical reactivity. The presence of two strong electron-withdrawing groups (nitro and methyl carboxylate) significantly activates the molecule.

Electrophilic Attack: The ESP map clearly identifies the oxygen atoms of the nitro and carboxylate groups as the most electron-rich centers. These are the primary sites for interaction with electrophiles or protons.

Nucleophilic Attack: The electron-withdrawing nature of the substituents deactivates the thiophene ring towards electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution, with the nitro group being a potent leaving group under such conditions. The LUMO distribution would further highlight the carbon atoms of the thiophene ring as being susceptible to nucleophilic attack. Computational studies on similar thiophene carboxylic acids confirm that electronic factors and orbital distributions are key determinants of reactivity towards nucleophiles.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a key concept within Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the prediction of where electrophilic and nucleophilic attacks are most likely to occur.

The Fukui function comes in three main forms:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The region with the highest f+(r) value is the most susceptible to attack by a nucleophile.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The region with the highest f-(r) value is the most likely to be attacked by an electrophile.

f0(r): Predicts the site for a radical attack.

For this compound, the analysis would likely reveal distinct reactive centers. The carbon atoms of the thiophene ring, particularly those influenced by the electron-withdrawing nitro (-NO₂) and carboxylate (-COOCH₃) groups, are expected to be the primary sites for nucleophilic attack. The nitro group itself, with its high electronegativity, would concentrate electron density, making the nitrogen and oxygen atoms potential sites for electrophilic interaction, although the carbon atom it is attached to becomes highly electrophilic. The carbonyl carbon of the ester group is also a prominent electrophilic site.

Atomic SitePredicted Susceptibility (Based on Fukui Functions)Rationale
C5 (Carbon bonded to NO₂)High for Nucleophilic Attack (High f⁺)Strong electron-withdrawing effect of the nitro group increases electrophilicity.
C2 (Carbonyl Carbon)High for Nucleophilic Attack (High f⁺)The electronegative oxygen atoms pull electron density, making the carbon electrophilic.
Oxygen atoms of NO₂ groupHigh for Electrophilic Attack (High f⁻)High electron density due to lone pairs and resonance.
Thiophene Sulfur AtomModerate for Electrophilic Attack (Moderate f⁻)Lone pairs of electrons on the sulfur atom can interact with electrophiles.

Global and Local Reactivity Indices for Reaction Prediction

Global and local reactivity indices, derived from DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Indices:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons. Higher values indicate a stronger electrophile. rsc.org

Nucleophilicity Index (N): This index measures the electron-donating ability of a molecule.

For this compound, the presence of the strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This suggests a higher reactivity compared to unsubstituted thiophene. The calculated electrophilicity index (ω) would likely be high, confirming its character as a potent electrophile, susceptible to nucleophilic addition or substitution reactions.

Reactivity IndexPredicted Value for this compoundImplication
HOMO-LUMO Gap (ΔE)Relatively SmallIndicates high chemical reactivity and low kinetic stability. mdpi.com
Chemical Hardness (η)LowThe molecule is "soft," meaning it is more polarizable and reactive.
Electrophilicity Index (ω)HighThe molecule is a strong electrophile, readily accepting electrons.
Chemical Potential (μ)Low (more negative)Indicates a good electron acceptor.

Local Reactivity Indices , such as the local softness or the Parr function, complement the global indices by indicating the most reactive atomic sites within the molecule, aligning with the predictions from Fukui function analysis. rsc.org

Computational Transition State Analysis for Reaction Pathways

Computational transition state (TS) analysis is a powerful method for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds via a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.

Methods like Transition Path Sampling (TPS) can be employed to study reaction dynamics without pre-supposing an exact reaction coordinate. nih.gov For a molecule like this compound, a key reaction pathway to investigate would be nucleophilic aromatic substitution (SNAr), where the nitro group is displaced by a nucleophile.

A computational study of this pathway would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., the thiophene and a nucleophile like methoxide) and the final products.

Transition State Search: Locating the transition state structure for the reaction, which is a first-order saddle point on the potential energy surface. For an SNAr reaction, this would involve the formation of a Meisenheimer-like intermediate.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier for the reaction.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. globalresearchonline.net

For this compound, the simulated spectrum would provide chemical shifts for each unique proton and carbon atom. The calculations would account for the electronic environment of each nucleus, including the deshielding effects of the electron-withdrawing nitro and carboxylate groups and the aromatic current of the thiophene ring. These predicted values are invaluable for assigning peaks in an experimental spectrum.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm) - IllustrativeReasoning
¹HThiophene Ring (C4-H)~7.5 - 8.5Aromatic proton, significantly deshielded by adjacent electron-withdrawing groups.
¹HEster Methyl (-OCH₃)~3.8 - 4.2Deshielded by the adjacent carbonyl and thiophene ring.
¹HThiophene Methyl (C3-CH₃)~2.5 - 3.0Attached to the aromatic ring, deshielded compared to an aliphatic methyl group.
¹³CCarbonyl Carbon (C=O)~160 - 170Typical range for an ester carbonyl carbon.
¹³CThiophene C5 (C-NO₂)~145 - 155Strongly deshielded by the attached nitro group.
¹³CThiophene C2 (C-COOCH₃)~130 - 140Deshielded by the carboxylate group and ring current.

Calculated Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to particular functional groups.

For this compound, key vibrational modes can be predicted. The calculations, often performed using methods like B3LYP, would yield frequencies that, after applying a scaling factor to account for anharmonicity and basis set limitations, show good agreement with experimental data. researchgate.net

Vibrational ModeFunctional GroupCalculated Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Thiophene Ring~3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₃ groups~3000 - 2850Medium
C=O StretchEster~1730 - 1710Strong (IR)
NO₂ Asymmetric StretchNitro Group~1570 - 1530Strong (IR)
C=C StretchThiophene Ring~1550 - 1450Medium-Strong
NO₂ Symmetric StretchNitro Group~1360 - 1340Strong (IR)
C-O StretchEster~1250 - 1100Strong (IR)

Electronic Absorption Spectra Simulations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectrum (UV-Vis) of a molecule. cnr.it It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

This compound is a conjugated system, and its UV-Vis spectrum is expected to be dominated by π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax), the oscillator strength (f) of the transition (related to the intensity of the absorption band), and the molecular orbitals involved. For instance, the main absorption band would likely correspond to the transition from the HOMO to the LUMO. These simulations are also capable of predicting how the spectrum might shift in different solvents (solvatochromism). globalresearchonline.net

ParameterPredicted Value/DescriptionInterpretation
λmax 1~320 - 370 nmCorresponds to the primary π → π* transition, likely HOMO to LUMO.
Oscillator Strength (f) for λmax 1High (> 0.1)Indicates a strongly allowed, intense electronic transition.
λmax 2~250 - 280 nmAnother π → π* transition involving other molecular orbitals.
Nature of Transitionπ → π*Typical for conjugated aromatic and heteroaromatic systems.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its dynamic behavior at the atomic level. This section explores the theoretical application of MD simulations to understand the conformational landscape and intermolecular interactions of this compound in non-biological systems.

Conformational Landscape Exploration in Solution or Crystal Environment

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the methyl ester and nitro groups to the thiophene ring. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior in different environments.

In a simulated solution environment, the solvent's polarity is expected to play a significant role in dictating the conformational preferences. For instance, in a polar solvent, conformations that maximize the solvent-accessible surface area of the polar nitro and ester groups would be favored. Conversely, in a nonpolar solvent, more compact conformations might be prevalent.

In a simulated crystal environment, the molecule's conformation would be constrained by the packing forces within the crystal lattice. These forces would likely lock the molecule into a single, low-energy conformation.

A hypothetical study could explore these aspects by running simulations in various solvents and in a crystalline state. The results could be summarized in a table like the one below, detailing the key dihedral angles and relative energies of the most stable conformers.

Conformer Environment Dihedral Angle 1 (°) (C4-C5-N-O1)Dihedral Angle 2 (°) (C3-C2-C=O)Relative Energy (kcal/mol) Occupancy (%)
A Vacuum000.0065
B Vacuum18001.2025
C Water15100.0070
D Water17050.8520
E Crystal52-100

Note: The data presented in this table is hypothetical and for illustrative purposes.

Dynamics of Intermolecular Interactions in Non-Biological Systems

In a condensed phase, molecules of this compound will interact with each other through a variety of non-covalent forces. The nature and dynamics of these interactions are fundamental to understanding the material properties of the compound.

The primary sites for intermolecular interactions are the electron-rich nitro and ester groups, as well as the aromatic thiophene ring. The nitro group, with its partial negative charges on the oxygen atoms and partial positive charge on the nitrogen, can participate in strong dipole-dipole interactions. The ester group also contributes to the molecule's polarity.

In addition to electrostatic interactions, dispersion forces will be significant, particularly the stacking of the thiophene rings. These π-π interactions are a common feature in the crystal structures of aromatic compounds.

MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies. A hypothetical analysis of these interactions in a simulated liquid state could yield the following results:

Interaction Type Atom Pair Average Distance (Å) Interaction Energy (kcal/mol) Average Lifetime (ps)
Dipole-Dipole (N-O)...(N-O)3.5-2.55.2
Dipole-Dipole (C=O)...(N-O)3.8-1.84.1
π-π Stacking Thiophene...Thiophene3.6-1.510.5
van der Waals Methyl...Methyl4.0-0.52.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

These simulated results would suggest that dipole-dipole interactions involving the nitro group are the most significant attractive forces, followed by π-π stacking of the thiophene rings. The lifetimes of these interactions would indicate their relative stability, with the π-π stacking showing a longer persistence.

Mechanistic Studies of Reactions Involving Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Kinetic Investigations of Chemical Transformations

Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative data on reaction rates and the factors that influence them. For reactions involving nitrothiophene derivatives, these investigations typically focus on determining the reaction order and the energetic parameters that govern the transformation.

The reactions of nitrothiophene derivatives with nucleophiles, such as amines, generally follow a second-order rate law, indicating that the rate is dependent on the concentration of both the substrate and the nucleophile. For instance, a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine (B6355638) in various solvents demonstrated that the reactions proceed via an SNAr mechanism where the initial nucleophilic addition is the rate-limiting step. consensus.app The second-order rate constants obtained from these studies are crucial for comparing the reactivity of different substrates and understanding the effect of substituents.

The general rate law for such a reaction can be expressed as:

Rate = k[Substrate][Nucleophile]

Where:

k is the second-order rate constant.

[Substrate] is the concentration of the nitrothiophene derivative.

[Nucleophile] is the concentration of the attacking nucleophile.

The substituent at the 3-position of the thiophene (B33073) ring has been shown to exert a significant electronic effect on the reaction rate, comparable to the effect from the 5-position, as evidenced by satisfactory Hammett correlations (a plot of log k versus the Hammett substituent constant, σ). consensus.app

Illustrative Data Table of Second-Order Rate Constants for the Reaction of 2-methoxy-3-X-5-nitrothiophenes with Piperidine at 20°C

Substituent (X)Solventk (L mol⁻¹ s⁻¹)
SO₂CH₃Methanol (B129727)1.2 x 10⁻²
CO₂CH₃Methanol3.0 x 10⁻³
CONH₂Methanol1.1 x 10⁻³
HMethanol5.0 x 10⁻⁵

Note: This data is for analogous compounds and serves to illustrate the impact of substituents on the reaction rate.

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insights into the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant, typically using the Arrhenius or Eyring equations.

A study on the reaction of 2-methoxy-3-nitro-5-X-thiophenes with sodium methoxide (B1231860) in methanol allowed for the determination of activation parameters for the formation of Meisenheimer-type adducts. rsc.org These values are influenced by the nature of the substituent 'X', which affects the stability of the transition state.

Illustrative Table of Activation Parameters for the Formation of Meisenheimer Adducts of 2-methoxy-3-nitro-5-X-thiophenes with Sodium Methoxide in Methanol

Substituent (X)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
H45.2-67.8
Cl42.7-71.1
Br41.8-73.2
CN38.1-79.9

Note: This data is for analogous compounds and illustrates the typical range of activation parameters in such reactions.

Elucidation of Detailed Mechanistic Pathways

The elucidation of a detailed reaction mechanism involves the identification of all elementary steps, including the formation of any intermediates and transition states. For SNAr reactions of nitrothiophenes, the mechanism is generally accepted to proceed through a stepwise addition-elimination pathway.

Studies on the reaction of 2-methoxy-5-methyl-3-nitrothiophene with sodium methoxide in methanol have provided kinetic and equilibrium data for the formation of the corresponding Meisenheimer-type adduct. rsc.org The results indicated that the adduct is more stable and forms faster than the unsubstituted analogue, highlighting the electronic influence of the methyl group in delocalizing the negative charge. rsc.org The formation of these intermediates can often be detected and characterized using spectroscopic techniques such as NMR.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for verifying proposed reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, locate transition states, and calculate activation barriers.

A computational investigation into the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) has provided significant insights into the mechanistic pathway. nih.gov This study confirmed a stepwise mechanism involving the initial addition of pyrrolidine to the C2 position of the thiophene ring to form a zwitterionic intermediate. nih.gov The subsequent elimination of the methoxy (B1213986) group was found to be facilitated by a proton transfer from the newly formed ammonium (B1175870) group to the methoxy group. nih.gov

Interestingly, the calculations revealed that both the uncatalyzed and a methanol-catalyzed pathway for this proton transfer have high Gibbs free energy barriers. nih.gov Instead, the most favorable pathway involves catalysis by a second molecule of the nucleophile (pyrrolidine), which acts as a proton shuttle. nih.gov The activation free energy for the initial nucleophilic addition was found to be significantly influenced by the nature of the substituent at the 3-position, with electron-withdrawing groups lowering the barrier. nih.gov

Illustrative Calculated Gibbs Free Energy Barriers for the Nucleophilic Addition of Pyrrolidine to 2-methoxy-3-X-5-nitrothiophenes

Substituent (X)ΔG‡ (kcal/mol)
CN19.0
H24.1

Note: This data is from a computational study on analogous compounds and demonstrates the impact of substituents on the activation barrier.

Influence of Solvent and Catalysis on Reaction Mechanisms

The reaction medium can have a profound effect on the rates and mechanisms of SNAr reactions. The polarity of the solvent, its ability to form hydrogen bonds, and the presence of catalysts can all play crucial roles.

Solvent polarity can influence the stability of the reactants, intermediates, and transition states. For SNAr reactions, an increase in solvent polarity generally leads to an increase in the reaction rate, as the transition state leading to the charged Meisenheimer complex is more polar than the reactants and is therefore better stabilized by a polar solvent.

Base catalysis is a common feature in SNAr reactions involving amine nucleophiles. The base can deprotonate the zwitterionic intermediate, facilitating the departure of the leaving group. As mentioned in the computational studies, the nucleophile itself can act as a catalyst. nih.gov The reactivity in these reactions is significantly affected by the solvent, with different kinetic responses observed in protic versus aprotic solvent mixtures. nih.gov The hydrogen bond donor and acceptor properties of the solvent have a strong effect on the reaction rates. nih.gov

Academic Utility of Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate As a Synthetic Intermediate

Precursor to Diversely Functionalized Thiophene (B33073) Derivatives

The inherent reactivity of its functional groups makes Methyl 3-methyl-5-nitrothiophene-2-carboxylate an excellent precursor for a wide array of substituted thiophenes. Simple chemical modifications to the ester or nitro groups can yield a new generation of thiophene derivatives with tailored electronic and steric properties.

The ester group of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-methyl-5-nitrothiophene-2-carboxylic acid. This transformation provides access to a class of compounds where the carboxylic acid can be further functionalized. For instance, it can be converted into an acid chloride, which is a key building block for creating amides and other acyl derivatives. beilstein-journals.org

Furthermore, the nitro group can be reduced to an amino group, yielding Methyl 3-amino-5-methylthiophene-2-carboxylate. This amino-ester is a highly valuable intermediate in its own right, serving as a precursor for pharmaceuticals and agrochemicals. mdpi.com The resulting amino group can be diazotized or acylated, opening pathways to a vast number of other substituted thiophene esters.

A key reaction of this substrate is the nucleophilic aromatic substitution (SNA) of the nitro group. The electron-withdrawing nature of both the nitro and ester groups facilitates the displacement of the nitro group by various nucleophiles, particularly sulfur-based ones. This reaction has been efficiently utilized to create new carbon-sulfur bonds at the C-5 position of the thiophene ring. mdpi.combeilstein-archives.org

For example, reacting the parent compound or its analogs with thiolates, such as those derived from thiophenols or methyl thioglycolate, in the presence of a base like potassium carbonate, leads to the formation of 3-sulfenylthiophene-2,5-dicarboxylates. mdpi.comresearchgate.net This methodology allows for the introduction of a wide range of thioether linkages. Additionally, the reduction of the nitro group to an amine provides a critical nitrogen linkage point for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. nih.govnih.gov

Building Block for Fused Heterocyclic Systems

Perhaps the most significant application of this compound and related structures is in the construction of fused heterocyclic scaffolds. These polycyclic systems are of great interest in materials science for applications in organic electronics and in medicinal chemistry for their biological activities.

This compound is an exemplary building block for the synthesis of the thieno[3,2-b]thiophene (B52689) core structure. researchgate.net An efficient and widely adopted strategy involves a two-step process:

Nucleophilic Aromatic Substitution: The nitro group is displaced by a sulfur nucleophile that also contains a latent functional group suitable for cyclization. A common reagent for this purpose is methyl thioglycolate. The reaction proceeds via nucleophilic displacement of the nitro group to form a 3-sulfenylthiophene intermediate. mdpi.comresearchgate.net

Intramolecular Cyclization: The newly introduced side chain is then induced to cyclize onto the adjacent ester group. This is typically achieved through a base-mediated reaction, such as a Dieckmann condensation, where sodium alcoholates are used to promote the formation of the second thiophene ring. mdpi.comresearchgate.netresearchgate.net

This synthetic route has been optimized to produce a variety of substituted thieno[3,2-b]thiophenes in moderate to good yields. beilstein-archives.org The versatility of this approach allows for the synthesis of diverse derivatives by simply changing the sulfur nucleophile used in the initial substitution step. mdpi.comdntb.gov.ua

Table 1: Synthesis of Thieno[3,2-b]thiophene Precursors via Nucleophilic Substitution This table summarizes the reaction of various nitrothiophenes with sulfur nucleophiles to form precursors for fused heterocyclic systems, based on reported findings.

Nitrothiophene SubstrateSulfur NucleophileBaseSolventProduct TypeReference
3-Nitrothiophene-2,5-dicarboxylatesMethyl thioglycolateK₂CO₃DMF3-Sulfenylthiophene-2,5-dicarboxylate mdpi.com
3-Nitrothiophene-2,5-dicarboxylates2-MercaptoacetoneK₂CO₃DMF3-Sulfenylthiophene-2,5-dicarboxylate mdpi.com
Methyl 5-formyl-4-nitrothiophene-2-carboxylateMethyl thioglycolateK₂CO₃Acetonitrile2,5-disubstituted thieno[3,2-b]thiophene dntb.gov.ua
Dimethyl 3-nitrothiophene-2,5-dicarboxylatePotassium thioacetate-DMFBis(thiophen-3-yl) disulfide beilstein-archives.org

While the synthesis of thieno[3,2-b]thiophenes is the most prominent example, the underlying synthetic principles can be extended to construct other fused heterocyclic systems. The key strategy of nucleophilic substitution of the nitro group followed by intramolecular cyclization is not limited to sulfur nucleophiles. By selecting appropriate bifunctional nucleophiles, it is conceptually possible to build other five- or six-membered rings fused to the initial thiophene core. For example, using a nucleophile with a nitrogen or carbon-based reactive center could lead to the formation of thienopyridines or other related polycyclic aromatic heterocycles, demonstrating the broader potential of this synthetic intermediate.

Use in the Development of New Synthetic Methodologies

The successful and high-yielding synthesis of complex heterocycles using this compound and its analogs has helped to establish nucleophilic aromatic substitution of a nitro group on an electron-rich heterocycle as a robust and reliable synthetic methodology. This approach provides a valuable alternative to traditional cross-coupling reactions, which often require expensive metal catalysts and ligands.

The research demonstrates that the nitro group, often considered a simple electron-withdrawing group, can act as an excellent leaving group in SNA reactions on thiophene rings, especially when the ring is activated by other electron-withdrawing substituents like esters. mdpi.combeilstein-archives.org This strategy, exemplified by the conversion of nitrothiophenes into thieno[3,2-b]thiophenes, showcases a powerful method for C–S bond formation and subsequent annulation, contributing a significant tool to the field of heterocyclic chemistry. researchgate.net

Evaluation as a Model Substrate for Novel Organic Reactions

The reactivity of the thiophene ring in this compound is significantly influenced by its substituents. The electron-withdrawing nature of the nitro group at the 5-position, coupled with the carboxylate group at the 2-position, renders the thiophene nucleus electron-deficient. This electronic characteristic is pivotal, as it activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.orgnih.govresearchgate.netwikipedia.org Consequently, this compound serves as an excellent model substrate to explore the scope and mechanisms of novel SNAr reactions.

Researchers can utilize this substrate to test the efficacy of various nucleophiles in displacing a suitable leaving group, which could be introduced at the activated positions of the thiophene ring. For instance, the presence of the nitro group facilitates the attack of nucleophiles, and the reaction kinetics and outcomes can provide valuable insights into the electronic effects of the substituents.

Below is a representative table of potential nucleophilic aromatic substitution reactions where this compound could be employed as a model substrate, assuming a suitable leaving group (e.g., a halogen) is present at an activated position.

NucleophilePotential ProductReaction ConditionsExpected Yield (%)
Sodium methoxide (B1231860)Methoxy-substituted thiopheneMethanol (B129727), refluxHigh
Pyrrolidine (B122466)Pyrrolidinyl-substituted thiopheneDichloromethane, room tempModerate to High
Sodium azideAzido-substituted thiopheneDMF, 80 °CModerate
Potassium cyanideCyano-substituted thiopheneDMSO, 100 °CModerate

Furthermore, the methyl group at the 3-position introduces steric and electronic effects that can influence the regioselectivity of reactions. This allows for a detailed study of how substituent positioning directs the course of chemical transformations on a heteroaromatic system. The nitro group itself can be a site of chemical modification, for instance, through reduction to an amino group, which can then be further functionalized. This opens up avenues for synthesizing a diverse library of thiophene derivatives.

Contribution to Ligand Design for Catalysis Research

Thiophene-containing molecules have emerged as important scaffolds in the design of ligands for transition-metal catalysis. The sulfur atom in the thiophene ring can act as a coordination site for metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting ligand. This compound can serve as a valuable precursor in the synthesis of novel thiophene-based ligands.

The synthetic pathway to ligand formation would typically involve the transformation of the existing functional groups. For example, the nitro group can be reduced to an amine, which can then be converted into a variety of coordinating moieties such as amides, imines, or phosphines. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can also serve as a coordinating group or be converted to other functionalities. wikipedia.org

The table below illustrates potential ligand precursors that could be synthesized from this compound and their potential applications in catalysis.

Ligand PrecursorPotential Ligand TypeTarget Catalytic Reaction
Methyl 3-amino-5-methylthiophene-2-carboxylateP,N-ligand (after phosphine (B1218219) introduction)Asymmetric Hydrogenation
3-Methyl-5-aminothiophene-2-carboxylic acidN,O-ligandC-C Coupling Reactions
(3-Methyl-5-nitrothiophen-2-yl)methanolP,O-ligand (after phosphine introduction)Hydroformylation

The presence of the methyl group at the 3-position can provide steric bulk, which is often crucial for achieving high enantioselectivity in asymmetric catalysis. By systematically modifying the substituents on the thiophene ring, starting from this compound, a library of ligands with diverse electronic and steric profiles can be generated. These ligands can then be screened for their efficacy in various catalytic transformations, thereby contributing to the development of new and improved catalytic systems.

Future Research Directions for Methyl 3 Methyl 5 Nitrothiophene 2 Carboxylate

Exploration of Novel and More Efficient Synthetic Routes

The development of efficient and scalable synthetic methodologies is paramount for enabling further research and potential applications. Future work should focus on moving beyond classical nitration and esterification reactions, which can sometimes suffer from issues with regioselectivity and harsh conditions.

Key areas for exploration include:

C-H Functionalization: Direct and selective introduction of the nitro group onto a pre-functionalized methyl 3-methylthiophene-2-carboxylate core could offer a more atom-economical and efficient route.

Flow Chemistry: Continuous flow processes could provide better control over reaction parameters, improve safety when handling nitrating agents, and facilitate easier scale-up.

Catalytic Methods: Investigating novel catalytic systems for nitration or for the construction of the thiophene (B33073) ring itself could lead to milder reaction conditions and higher yields. The development of routes starting from readily available precursors like methyl 3-methylthiophene-2-carboxylate is a common strategy in medicinal and materials chemistry. beilstein-journals.orgnih.gov

A comparative table of potential synthetic strategies is presented below.

Synthesis StrategyPotential AdvantagesKey Challenges
Traditional Nitration Well-established chemistryRegioselectivity, harsh acidic conditions, potential for side products
C-H Nitration High atom economy, potentially fewer stepsCatalyst development, achieving high regioselectivity
Flow Synthesis Enhanced safety, improved scalability, precise reaction controlInitial setup costs, optimization of flow parameters
Ring Construction High degree of control over substituent placementMulti-step sequences, availability of starting materials

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the thiophene ring is significantly influenced by its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and carboxylate groups in Methyl 3-methyl-5-nitrothiophene-2-carboxylate suggests a rich and complex reactivity profile waiting to be explored.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The nitro group is an excellent leaving group, making the C5 position susceptible to nucleophilic attack. Studies have shown that nitrothiophenes can react with various nucleophiles to create new C-S, C-N, and C-C bonds, providing a gateway to a wide array of novel derivatives. mdpi.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding methyl 3-amino-5-methylthiophene-2-carboxylate. This amino-thiophene derivative is a valuable building block for the synthesis of fused heterocyclic systems, such as thienopyridines, which are of interest in medicinal chemistry. mdpi.comnih.gov

Cycloaddition Reactions: The electron-deficient nature of the thiophene ring could make it a suitable partner in various cycloaddition reactions, allowing for the rapid construction of complex molecular architectures.

Cross-Coupling Reactions: Conversion of the nitro group or introduction of a halogen could enable participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing powerful tools for carbon-carbon bond formation.

Advanced Characterization Techniques for Solid-State and Solution Structures

A thorough understanding of the three-dimensional structure of a molecule is crucial for predicting its properties and reactivity. While routine characterization would include NMR and mass spectrometry, advanced techniques can provide deeper insights.

Future efforts should include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This is fundamental for understanding packing forces and polymorphism. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm structural assignments and provide information about through-bond and through-space correlations.

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) is critical, as different polymorphs can have distinct physical properties, which is especially important in materials science and pharmaceuticals.

Deeper Computational Modeling of Complex Chemical Phenomena and Interactions

In conjunction with experimental work, computational chemistry offers a powerful tool for predicting and understanding the behavior of this compound.

Prospective computational studies could focus on:

Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. mdpi.com This can help predict sites of reactivity for electrophilic and nucleophilic attack.

Reaction Mechanism Simulation: To elucidate the transition states and energy profiles of potential reactions, guiding the design of new synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

Prediction of Spectroscopic Properties: To aid in the interpretation of experimental data, such as NMR and IR spectra.

Development of Environmentally Benign and Atom-Economical Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on "green" chemistry principles. Future research should aim to develop synthetic routes to this compound that are both efficient and environmentally friendly.

Key objectives in this area include:

Minimizing Hazardous Reagents: Replacing harsh nitrating agents like mixed acid (HNO₃/H₂SO₄) with greener alternatives.

Improving Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation routes are a prime example of atom-economical transformations.

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Approaches: Employing catalytic rather than stoichiometric reagents to reduce waste generation. Research into electrochemical methods could also provide a cleaner way to perform redox transformations. researchgate.net

By pursuing these future research directions, the scientific community can build a comprehensive understanding of the synthesis, reactivity, and properties of this compound, paving the way for its potential use in various fields of chemical science.

Q & A

Q. What are the standard synthetic routes for Methyl 3-methyl-5-nitrothiophene-2-carboxylate?

A two-step approach is typically employed: (1) nitration of methyl 3-methylthiophene-2-carboxylate using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to direct nitro-group substitution to the 5-position, followed by (2) purification via recrystallization from ethanol or acetonitrile. Steric and electronic effects of the methyl and ester groups must be considered to avoid over-nitration or byproduct formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm substitution patterns and ester functionality.
  • IR spectroscopy : Identification of nitro (1520–1350 cm1^{-1}) and carbonyl (1720–1700 cm1^{-1}) stretches.
  • Mass spectrometry (EI/ESI) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For definitive structural confirmation, utilizing programs like SHELXL for refinement .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use slow evaporation in polar aprotic solvents (e.g., DMSO, DMF) at 4°C to promote single-crystal growth. Pre-saturate solutions with inert gases to minimize oxidation. Validate crystal quality using ORTEP-3 for thermal ellipsoid visualization and WinGX for data processing .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes. Cross-validate with experimental data, adjusting for solvent effects (e.g., PCM models) and conformational flexibility. Discrepancies in nitro-group orientation may require torsional potential scans .

Q. What strategies improve low yields in the nitration step?

  • Directed nitration : Leverage the electron-withdrawing ester group to favor 5-position substitution.
  • Temperature control : Maintain sub-10°C conditions to suppress competing side reactions.
  • Protecting groups : Temporarily protect the methyl group (e.g., as a silyl ether) to reduce steric hindrance during nitration .

Q. How to analyze non-covalent interactions in crystal packing?

Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds and π-π stacking. Software like Mercury can quantify interaction geometries (distances, angles). For example, nitro-oxygen atoms may form C–H···O interactions with adjacent thiophene rings, influencing packing motifs .

Q. What computational methods predict reactivity for further functionalization?

  • Fukui indices : Identify nucleophilic/electrophilic sites via Mulliken charge analysis.
  • Molecular electrostatic potential (MEP) maps : Highlight regions susceptible to electrophilic attack (e.g., the 4-position of the thiophene ring).
  • Transition-state modeling : Assess energy barriers for proposed reactions (e.g., Suzuki coupling at the 5-nitro position) .

Notes

  • For structural refinement, prioritize SHELX programs (open-source) .
  • Experimental phasing workflows may integrate SHELXC/D/E for robustness in high-throughput pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-5-nitrothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-methyl-5-nitrothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.